molecular formula C11H9BrClF3OS B14063068 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14063068
M. Wt: 361.61 g/mol
InChI Key: ZPDPAUCDLRDTKV-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects . The trifluoromethylthio group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other compounds containing similar functional groups:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)9-7(5-12)3-2-4-8(9)18-11(14,15)16/h2-4,6H,5H2,1H3

InChI Key

ZPDPAUCDLRDTKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)CBr)Cl

Origin of Product

United States

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